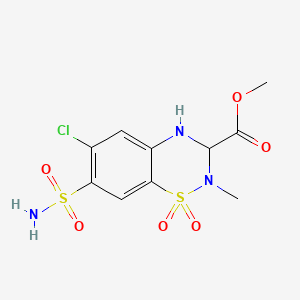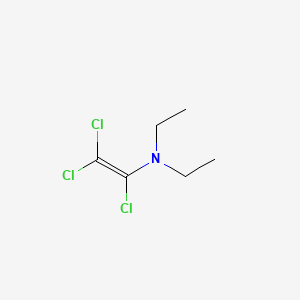
Dichlorohydrotris(triphenylphosphine)rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorohydrotris(triphenylphosphine)rhodium is a coordination complex of rhodium. It is a compound that features rhodium in a +3 oxidation state, coordinated with triphenylphosphane ligands and hydride ions. This compound is known for its applications in catalysis, particularly in hydrogenation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorohydrotris(triphenylphosphine)rhodium can be synthesized through various methods. One common laboratory method involves the reaction of rhodium trichloride with triphenylphosphane in the presence of a hydride source. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorohydrotris(triphenylphosphine)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often involve the use of phosphine ligands and occur in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while reduction can produce rhodium(I) species .
Aplicaciones Científicas De Investigación
Dichlorohydrotris(triphenylphosphine)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in hydrogenation reactions, facilitating the addition of hydrogen to unsaturated organic compounds.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Mecanismo De Acción
The mechanism by which hydride;rhodium(3+);triphenylphosphane;dichloride exerts its effects involves the coordination of rhodium with triphenylphosphane ligands and hydride ions. The rhodium center acts as a catalytic site, facilitating the transfer of hydrogen atoms to substrates. This process involves the activation of hydrogen molecules and the subsequent transfer of hydrogen atoms to the target molecules, resulting in hydrogenation .
Comparación Con Compuestos Similares
Similar Compounds
Wilkinson’s Catalyst: Chloridotris(triphenylphosphine)rhodium(I) is a well-known hydrogenation catalyst similar to hydride;rhodium(3+);triphenylphosphane;dichloride.
Tris(triphenylphosphine)rhodium carbonyl hydride: Another rhodium-based catalyst used in hydroformylation reactions.
Uniqueness
Dichlorohydrotris(triphenylphosphine)rhodium is unique due to its specific coordination environment and oxidation state, which confer distinct catalytic properties. Its ability to facilitate hydrogenation reactions under mild conditions makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
12124-48-0 |
|---|---|
Fórmula molecular |
C54H46Cl2P3Rh |
Peso molecular |
961.7 g/mol |
Nombre IUPAC |
hydride;rhodium(3+);triphenylphosphane;dichloride |
InChI |
InChI=1S/3C18H15P.2ClH.Rh.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;2*1H;;/q;;;;;+3;-1/p-2 |
Clave InChI |
HHIXJYGNZMLKAH-UHFFFAOYSA-L |
SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Rh+3] |
SMILES canónico |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1,1'-biphenyl]-3,3',5,5'-tetraol](/img/structure/B1617625.png)





